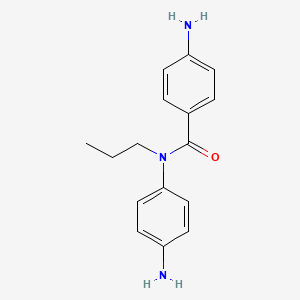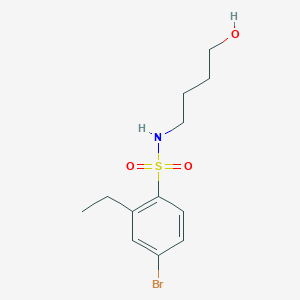
4-Bromo-2-ethyl-N-(4-hydroxybutyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-ethyl-N-(4-hydroxybutyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, an ethyl group, and a hydroxybutyl group attached to a benzene ring, along with a sulfonamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-N-(4-hydroxybutyl)benzene-1-sulfonamide can be achieved through a multi-step process involving electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the bromination of 2-ethylbenzene followed by sulfonation and subsequent reaction with 4-hydroxybutylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and sulfonation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities.
化学反応の分析
Types of Reactions
4-Bromo-2-ethyl-N-(4-hydroxybutyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiols.
科学的研究の応用
4-Bromo-2-ethyl-N-(4-hydroxybutyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-2-ethyl-N-(4-hydroxybutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including antimicrobial activity or modulation of metabolic pathways .
類似化合物との比較
Similar Compounds
- 4-Bromo-2-ethylbenzene-1-sulfonamide
- 4-Bromo-2-ethyl-N-(4-methoxybutyl)benzene-1-sulfonamide
- 4-Bromo-2-ethyl-N-(4-aminobutyl)benzene-1-sulfonamide
Uniqueness
4-Bromo-2-ethyl-N-(4-hydroxybutyl)benzene-1-sulfonamide is unique due to the presence of the hydroxybutyl group, which imparts specific chemical and biological properties. This functional group can participate in hydrogen bonding and other interactions, enhancing the compound’s solubility and reactivity compared to its analogs .
特性
CAS番号 |
918638-46-7 |
|---|---|
分子式 |
C12H18BrNO3S |
分子量 |
336.25 g/mol |
IUPAC名 |
4-bromo-2-ethyl-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-2-10-9-11(13)5-6-12(10)18(16,17)14-7-3-4-8-15/h5-6,9,14-15H,2-4,7-8H2,1H3 |
InChIキー |
CBKBHRNOAOAYSH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)NCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


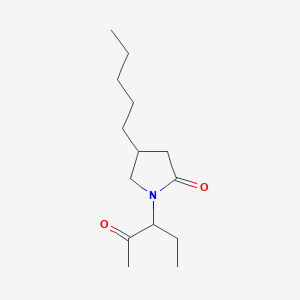
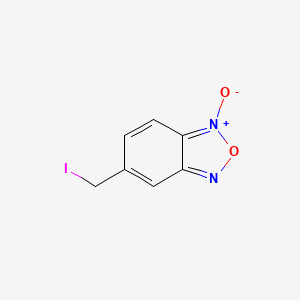
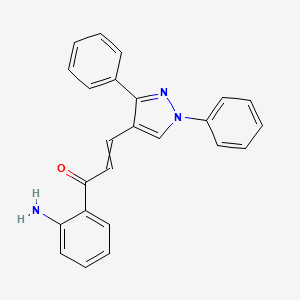
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)

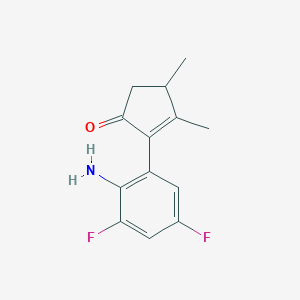
![N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B14184724.png)
![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
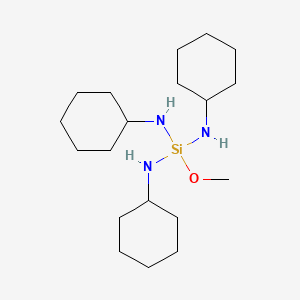
![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)
